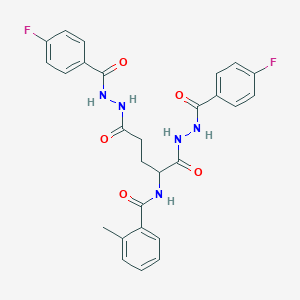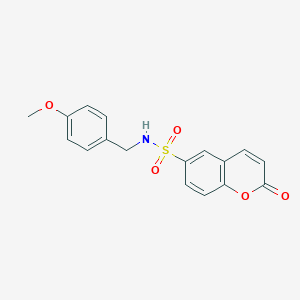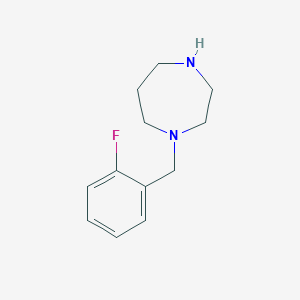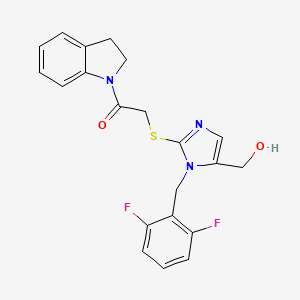
N-(1,5-bis(2-(4-fluorobenzoyl)hydrazinyl)-1,5-dioxopentan-2-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(1,5-bis(2-(4-fluorobenzoyl)hydrazinyl)-1,5-dioxopentan-2-yl)-2-methylbenzamide often involves microwave-induced methods or conventional synthesis techniques. For instance, the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine highlights the role of fluorine atoms in enhancing antimicrobial activity, suggesting that the presence of fluorine in similar compounds could be crucial for their biological activity (Desai, Rajpara, & Joshi, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using spectroscopic and spectrometric techniques, including IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and mass spectrometry. These techniques help establish the structural framework and functional groups present in the molecule, which are critical for understanding its reactivity and interactions (Desai, Rajpara, & Joshi, 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include condensation with aromatic aldehydes, Knoevenagel condensation, and reactions with hydrazine to form pyrazole derivatives. These reactions underline the versatility of the compound's functional groups in forming various chemical structures with potential biological activity (Patel & Dhameliya, 2010).
Physical Properties Analysis
While specific studies on the physical properties of this compound are not available, the physical properties of similar compounds, such as solubility, melting point, and stability, are typically characterized as part of the synthesis and structural analysis processes. These properties are essential for determining the compound's suitability for further applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the impact of substituents like the fluorine atom on chemical behavior, are crucial for understanding the compound's potential as a chemical reagent or therapeutic agent. The fluorine atom, for instance, is known to significantly affect the biological activity of fluorobenzamides, suggesting that similar effects might be expected in compounds like this compound (Desai, Rajpara, & Joshi, 2013).
Applications De Recherche Scientifique
Microwave-Induced Synthesis and Antimicrobial Activity
Research on fluorobenzamides, including those related to N-(1,5-bis(2-(4-fluorobenzoyl)hydrazinyl)-1,5-dioxopentan-2-yl)-2-methylbenzamide, has shown promising results in antimicrobial applications. Microwave-induced synthesis techniques have been employed to create 5-arylidene derivatives bearing a fluorine atom, which were then tested for antimicrobial activity against a variety of bacterial and fungal strains. These studies found compounds with significant antimicrobial activity, highlighting the potential of such fluorobenzamides in treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
S-Adenosylmethionine Decarboxylase Inhibition for Anticancer Applications
Fluorobenzamides have also been investigated for their potential as anticancer agents. Studies involving similar compounds have explored their efficacy as inhibitors of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine biosynthesis, which is often upregulated in cancer cells. Compounds exhibiting up to 100 times more potency as SAMDC inhibitors than the reference compound have shown antiproliferative effects against human cancer cells, suggesting a viable route for cancer treatment (Staněk et al., 1993).
Development of Semiaromatic Polyamides for Advanced Materials
Research into fluorobenzamides extends into the field of materials science as well. Semiaromatic polyamides synthesized from difluorobenzamide monomers have demonstrated excellent thermal properties, making them suitable for melting processing and potentially useful in various industrial applications. These materials exhibit good mechanical properties and melt flowability, indicating their potential for use in high-performance polymers (Guangming et al., 2016).
Antineoplastic Agents and Inhibitory Activity
Further studies have synthesized and evaluated N,N'-bis(arylsulfonyl)hydrazines, which share structural similarities with this compound, for their antineoplastic activity. These compounds, capable of generating an alkylating species under physiological conditions, have shown significant antineoplastic activity, suggesting their potential as cancer treatments (Shyam, Cosby, & Sartorelli, 1985).
Orientations Futures
Propriétés
IUPAC Name |
N-[1,5-bis[2-(4-fluorobenzoyl)hydrazinyl]-1,5-dioxopentan-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N5O5/c1-16-4-2-3-5-21(16)26(38)30-22(27(39)34-33-25(37)18-8-12-20(29)13-9-18)14-15-23(35)31-32-24(36)17-6-10-19(28)11-7-17/h2-13,22H,14-15H2,1H3,(H,30,38)(H,31,35)(H,32,36)(H,33,37)(H,34,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMXXLRKYDFFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(CCC(=O)NNC(=O)C2=CC=C(C=C2)F)C(=O)NNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2481029.png)
![(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B2481031.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2481032.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)


![Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2481042.png)
![2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2481043.png)
![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)
![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)

